molecular formula C18H18O4 B107991 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate CAS No. 93878-26-3

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate

Cat. No. B107991
CAS RN: 93878-26-3
M. Wt: 298.3 g/mol
InChI Key: NOHJRMLZYSJAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate, also known as DMDBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDBD is a member of the biphenyl family of compounds and is widely used as a starting material for the synthesis of several other chemical compounds.

Mechanism Of Action

The mechanism of action of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is not fully understood. However, it is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells. Studies have shown that Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate induces cell cycle arrest and apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. It also has low solubility in some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate. One potential direction is the development of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate-based materials for organic electronics. Another potential direction is the study of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate as a liquid crystal material. In the pharmaceutical industry, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate could be further studied for its potential use as an anti-cancer agent. Further studies could also be conducted to better understand the mechanism of action of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate.
Conclusion:
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate and its applications in different fields.

Synthesis Methods

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. The most common method for synthesizing Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is the Suzuki coupling method, which involves the reaction of 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarbaldehyde with dimethyl malonate in the presence of a palladium catalyst. The reaction yields Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate as a white crystalline solid with a high purity level.

Scientific Research Applications

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been extensively studied for its potential applications in various fields, including organic electronics, liquid crystals, and pharmaceuticals. Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is a promising material for organic electronics due to its high electron mobility and good solubility. It has also been used as a liquid crystal material due to its mesomorphic properties. In the pharmaceutical industry, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been studied for its potential use as an anti-cancer agent.

properties

CAS RN

93878-26-3

Product Name

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonyl-6-methylphenyl)-3-methylbenzoate

InChI

InChI=1S/C18H18O4/c1-11-7-5-9-13(17(19)21-3)15(11)16-12(2)8-6-10-14(16)18(20)22-4/h5-10H,1-4H3

InChI Key

NOHJRMLZYSJAHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C

Origin of Product

United States

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